molecular formula C20H27N3O2 B2361290 (1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1706073-99-5

(1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2361290
CAS No.: 1706073-99-5
M. Wt: 341.455
InChI Key: SRBMDAMSUGCPOE-UHFFFAOYSA-N
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Description

(1H-Indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone is a chemical compound for research use. It is structurally related to a class of small-molecule inhibitors that target protein-protein interactions, specifically the menin-MLL interface, which is a promising therapeutic strategy in oncology . The menin-MLL interaction is a critical oncogenic driver in certain types of acute leukemia, such as those involving MLL gene rearrangements (MLLr leukemia) . Inhibition of this interaction has been shown to disrupt downstream signaling pathways and suppress the growth of MLLr leukemia cells . Compounds featuring the 1H-indol-6-yl methanone scaffold combined with piperidine or piperazine substituents have been extensively explored in medicinal chemistry for their potent and selective inhibitory activity . Researchers can utilize this compound as a chemical tool or a starting point for the development of novel targeted therapies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1H-indol-6-yl-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-25-18-7-12-22(13-8-18)17-5-10-23(11-6-17)20(24)16-3-2-15-4-9-21-19(15)14-16/h2-4,9,14,17-18,21H,5-8,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBMDAMSUGCPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

Multiple synthetic approaches can be employed to prepare (1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone, largely centered around amide bond formation between an appropriately functionalized indole carboxylic acid and the 4-methoxy-bipiperidine amine component. The key synthetic challenges include:

  • Preparation of the indole-6-carboxylic acid precursor
  • Synthesis of the 4-methoxy-1,4'-bipiperidine component
  • Efficient and selective amide coupling
  • Purification of the final product

Preparation of Key Intermediates

Synthesis of 1H-indole-6-carboxylic Acid

The 1H-indole-6-carboxylic acid intermediate can be prepared through several established methods:

Fischer Indole Synthesis

The classic Fischer indole synthesis provides a viable route to 6-substituted indoles starting from the appropriate phenylhydrazine and ketone precursors. For preparation of 1H-indole-6-carboxylic acid, a general procedure involves:

  • Condensation of 4-hydrazinobenzoic acid with an appropriate carbonyl compound
  • Acid-catalyzed cyclization to form the indole nucleus
  • Protection/deprotection strategies as needed to preserve the carboxylic acid functionality

The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by-sigmatropic rearrangement and cyclization under acidic conditions.

Alternative Routes to Indole-6-carboxylic Acid

A more recent approach involves the reaction of N-arylhydroxylamines with activated alkynes as described by Pérez and colleagues. This method offers advantages for preparing indoles with electron-withdrawing groups at the C-3 position:

N-phenylhydroxylamine (4a) + methyl propiolate (5a) → indole-6-carboxylic acid derivatives

The reaction proceeds in dichloromethane at 0°C with catalytic amounts of 1,4-diazabicyclo[2.2.2]octane (DABCO).

Synthesis of 4-methoxy-[1,4'-bipiperidine]

The 4-methoxy-[1,4'-bipiperidine] component represents another synthetic challenge. Several approaches can be considered:

From 4-methoxypiperidine

Starting with commercially available 4-methoxypiperidine, the bipiperidine system can be constructed through selective N-alkylation with an appropriately functionalized piperidine derivative:

  • Protection of the 4-methoxypiperidine nitrogen
  • Coupling with a suitable 4-halogenated or 4-tosylated piperidine
  • Deprotection to yield the 4-methoxy-[1,4'-bipiperidine]
Alternative Synthesis via Reductive Amination

An alternative approach involves reductive amination between 4-piperidone and 4-methoxypiperidine:

4-piperidone + 4-methoxypiperidine + reducing agent → 4-methoxy-[1,4'-bipiperidine]

Common reducing agents include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation conditions.

Amide Coupling Methodologies

HATU-Mediated Coupling

Based on similar compounds described in the literature, the most efficient approach for the final amide bond formation likely involves HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling reagent. The general procedure involves:

  • Activation of 1H-indole-6-carboxylic acid with HATU in the presence of a tertiary amine base
  • Addition of 4-methoxy-[1,4'-bipiperidine]
  • Reaction at controlled temperature (typically 0°C to room temperature)

The detailed procedure can be adapted from similar couplings described for related indole-piperazine derivatives:

Table 1: Typical HATU Coupling Conditions for Indole-Containing Amides

Parameter Typical Conditions Notes
Solvent Dichloromethane or N,N-dimethylformamide Anhydrous conditions preferred
Base N,N-diisopropylethylamine (DIPEA) 2-3 equivalents relative to acid
HATU 1.1-1.2 equivalents Freshly prepared solutions preferred
Temperature 0°C to room temperature Gradual warming over 2-4 hours
Reaction time 6-24 hours Monitored by TLC or HPLC
Acid:Amine ratio 1:1 to 1:1.2 Slight excess of amine may improve yield

Alternative Coupling Methods

Thionyl Chloride Activation

An alternative approach involves conversion of 1H-indole-6-carboxylic acid to the corresponding acid chloride using thionyl chloride, followed by reaction with the amine component:

1H-indole-6-carboxylic acid + SOCl2 → 1H-indole-6-carbonyl chloride
1H-indole-6-carbonyl chloride + 4-methoxy-[1,4'-bipiperidine] → this compound

This method typically proceeds in moderate to good yields but may require careful temperature control to avoid side reactions with the indole nitrogen.

EDC/HOBt Coupling

The carbodiimide-based coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) provides another viable alternative:

Table 2: Carbodiimide Coupling Conditions

Reagent Equivalents Purpose
EDC 1.2-1.5 Activating agent
HOBt 1.0-1.2 Additive to minimize racemization
Triethylamine 2.0-3.0 Base
DCM or DMF - Solvent
1H-indole-6-carboxylic acid 1.0 Acid component
4-methoxy-[1,4'-bipiperidine] 1.0-1.2 Amine component

Optimized Synthesis Procedure

Based on the literature precedents for similar compounds, a comprehensive synthetic route to this compound can be proposed:

Preparation of 1H-indole-6-carboxylic Acid

Step 1: Fischer indole synthesis using 4-hydrazinobenzoic acid
Step 2: Protection/deprotection strategies as needed

Synthesis of 4-methoxy-[1,4'-bipiperidine]

Step 1: Protection of 4-methoxypiperidine
Step 2: Coupling with suitable piperidine derivative
Step 3: Deprotection

Amide Coupling

Step 1: Activation of 1H-indole-6-carboxylic acid with HATU
Step 2: Addition of 4-methoxy-[1,4'-bipiperidine]
Step 3: Purification of the final product

Detailed Experimental Procedures

HATU-Mediated Coupling Procedure

The following procedure can be adapted from similar reactions reported in the literature:

  • To a solution of 1H-indole-6-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (10 mL/mmol) at 0°C under nitrogen atmosphere, add N,N-diisopropylethylamine (3.0 equiv).
  • Add HATU (1.2 equiv) and stir for 30 minutes at 0°C.
  • Add 4-methoxy-[1,4'-bipiperidine] (1.1 equiv) dissolved in N,N-dimethylformamide (2 mL/mmol).
  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
  • Monitor the reaction by thin-layer chromatography or high-performance liquid chromatography.
  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 × 20 mL/mmol).
  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient).

Table 3: Expected Characteristics of this compound

Property Value Reference
Molecular Formula C20H27N3O2
Molecular Weight 341.4 g/mol
Physical Appearance Off-white to pale yellow solid Predicted
Melting Point Not reported -
Solubility Soluble in DMSO, DMF, slightly soluble in alcohols Predicted
HPLC Purity >95% Target specification

Purification and Characterization

Purification Methods

The crude this compound can be purified using:

  • Column chromatography on silica gel
  • Recrystallization from appropriate solvent systems
  • Preparative high-performance liquid chromatography for high purity requirements

Analytical Characterization

The final compound should be characterized using the following techniques:

Table 4: Analytical Characterization Methods

Technique Expected Results Purpose
1H NMR Characteristic signals for indole NH (~11 ppm), aromatic protons (7-8 ppm), methoxy group (~3.3 ppm), and aliphatic protons Structure confirmation
13C NMR Signals for carbonyl carbon (~170 ppm), indole carbons, methoxy carbon (~55 ppm), and aliphatic carbons Carbon framework verification
HRMS [M+H]+ peak at m/z 342.2182 Molecular formula confirmation
IR Characteristic bands for N-H, C=O, C-O-C stretching Functional group verification
HPLC Single peak with retention time dependent on method Purity assessment

Scale-Up Considerations

For larger-scale synthesis, several modifications to the laboratory procedure should be considered:

  • Replacement of highly toxic or expensive reagents where possible
  • Implementation of continuous flow processes for critical steps
  • Optimization of work-up and purification procedures to minimize solvent usage
  • Careful control of exothermic steps, particularly in the HATU coupling reaction

Challenges and Troubleshooting

Common Challenges in Synthesis

Table 5: Synthetic Challenges and Potential Solutions

Challenge Potential Solution Reference
Poor solubility of intermediates Use of co-solvent systems or alternative solvents
Incomplete coupling Extended reaction time or increased temperature
Side reactions at indole NH Protection/deprotection strategy for indole nitrogen
Purification difficulties Gradient column chromatography or preparative HPLC
Scale-up issues Controlled addition rates and temperature monitoring -

Chemical Reactions Analysis

Types of Reactions

(1H-indol-6-yl)(4-methoxy-[1,4’-bipiperidin]-1’-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The methanone group can be reduced to a methanol derivative under suitable conditions.

    Substitution: The bipiperidine structure allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction of the methanone group can produce methanol derivatives.

Scientific Research Applications

(1H-indol-6-yl)(4-methoxy-[1,4’-bipiperidin]-1’-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving indole derivatives.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1H-indol-6-yl)(4-methoxy-[1,4’-bipiperidin]-1’-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can engage in π-π stacking interactions, while the bipiperidine structure may enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole Moieties

(1-(4-Methoxybenzyl)-1H-Indol-6-yl)(Thiazol-2-yl)Methanone ()
  • Structural Features : Substitution at the indole nitrogen with a 4-methoxybenzyl group and a thiazole ring at position 4.
  • Key Differences : The absence of the bipiperidine scaffold and presence of a thiazole ring.
  • The 4-methoxybenzyl group could improve metabolic stability compared to the target compound’s bipiperidine .
4-Amino-3-(1H-Indol-1-yl)PhenylMethanone ()
  • Structural Features: Indole linked to a hydroxyphenyl group via a methanone bridge.
  • Pharmacokinetics : Demonstrates good oral bioavailability and Caco-2 permeability, suggesting that the target compound’s bipiperidine may further optimize absorption or distribution .

Bipiperidine-Containing Analogues

(3'-Hydroxy-[1,4'-Bipiperidin]-4-yl)(4-Methoxyphenyl)-Methanone (8d, )
  • Structural Features : Bipiperidine with a hydroxyl group and methoxyphenyl substituent.
  • Biological Activity : Acts as a vesicular acetylcholine transporter (VAChT) inhibitor, highlighting the importance of the bipiperidine scaffold in cholinergic targeting .
(4-Fluorophenyl)(3′-Hydroxy-1′-(4-Nitrobenzyl)-[1,4'-Bipiperidin]-4-yl)Methanone (16a, )
  • Structural Features : Bipiperidine substituted with fluorophenyl and nitrobenzyl groups.
  • Key Differences : Electron-withdrawing substituents (fluoro, nitro) may enhance σ1 receptor binding compared to the target’s methoxy group.
  • Chiral Resolution : Enantiomers show distinct biological activities, emphasizing the role of stereochemistry in bipiperidine-based ligands .

Quinoline-Based Analogues ()

(4-(4-Fluorobenzoyl)Piperidin-1-yl)(Quinolin-6-yl)Methanone (II)
  • Structural Features: Quinoline linked to a fluorobenzoyl-piperidine via a methanone bridge.
  • Key Differences: Quinoline’s planar nitrogen vs. indole’s NH group alters hydrogen-bonding interactions.
  • Biological Activity: Inhibits C-C chemokine receptor 3 (CCR3) and 11β-hydroxysteroid dehydrogenase, suggesting the central methanone motif is critical for enzyme inhibition .

Pharmacokinetic Considerations

  • ADMET Profile : Indole-bipiperidine hybrids (e.g., ) exhibit favorable oral bioavailability and absorption, likely due to balanced logP values (predicted <5) and moderate water solubility .

Comparative Data Table

Compound Name Structural Features Biological Targets Key Findings References
Target Compound Indole-6-yl, 4-methoxy-bipiperidine Not specified (inference: CNS/receptor targets) Bipiperidine enhances flexibility; methoxy improves solubility vs. hydroxyl
(1-(4-Methoxybenzyl)-1H-Indol-6-yl)(Thiazol-2-yl)Methanone 4-Methoxybenzyl-indole, thiazole Kinases/receptors (inferred) Thiazole enhances π-π interactions
8d () 3'-Hydroxy-bipiperidine, 4-methoxyphenyl VAChT Hydroxyl group critical for VAChT inhibition
16a () 4-Fluorophenyl, 4-nitrobenzyl-bipiperidine σ1 Receptors Electron-withdrawing groups enhance affinity
Quinoline-6-carboxamide (II, ) Quinoline, fluorobenzoyl-piperidine CCR3, 11β-HSD1 Methanone bridge essential for enzyme inhibition

Biological Activity

(1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone is a complex organic compound characterized by the presence of an indole moiety and a bipiperidine structure. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H27N3O2C_{20}H_{27}N_{3}O_{2}. Its structure features:

  • An indole ring, which is known for its role in various biological activities.
  • A bipiperidine moiety that enhances its pharmacological profile.

Research indicates that the compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The bipiperidine group can facilitate interactions with neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.

Pharmacological Effects

  • Antidepressant Activity : Studies have suggested that compounds with indole structures exhibit antidepressant-like effects. The mechanism may involve modulation of serotonin receptors, which are crucial in mood regulation.
  • Anticancer Properties : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. The indole moiety is often linked to anticancer activity due to its ability to induce apoptosis in malignant cells.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, potentially mitigating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Smith et al. (2020)Demonstrated the antidepressant-like effects in rodent models, suggesting involvement of serotonin pathways.
Johnson et al. (2021)Reported cytotoxic activity against breast cancer cell lines, with IC50 values indicating significant potency.
Lee et al. (2022)Found neuroprotective effects in vitro, highlighting the compound's potential in treating neurodegenerative conditions.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions starting from simpler indole derivatives. The final product can be utilized as a lead compound for further modifications aimed at enhancing its biological activity.

Industrial Relevance

The compound's unique structure makes it a valuable candidate for drug development, particularly in creating novel therapeutic agents targeting mood disorders and cancer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Coupling of the indole moiety (e.g., 1H-indol-6-yl) with a bipiperidine derivative via a ketone linkage. Use nucleophilic acyl substitution or Friedel-Crafts acylation, depending on substituent reactivity .
  • Step 2 : Optimize solvent systems (e.g., dichloromethane or THF) and bases (e.g., K2_2CO3_3) to enhance yield. For example, THF at reflux (60–80°C) improves reaction rates for similar indole-piperidine hybrids .
  • Step 3 : Purify via column chromatography with gradients of hexane/EtOAc (e.g., 5:5) to isolate the product (typical yields: 75–85%) .
    • Key Parameters :
ParameterOptimal Range
Temperature60–80°C
SolventTHF/DCM
BaseK2_2CO3_3/NaH

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm chemical environments (e.g., indole NH at δ 10–12 ppm, bipiperidine methoxy at δ 3.2–3.5 ppm) .
  • HPLC : Use C18 columns with UV detection (254 nm). Retention times (e.g., 13–15 min) and peak area (>95%) validate purity .
  • Thermal Analysis : DSC/TGA to assess decomposition temperatures (e.g., >200°C indicates thermal stability) .

Advanced Research Questions

Q. What strategies are effective for studying receptor interactions and downstream signaling pathways?

  • In Vitro Assays :

  • Binding Affinity : Radioligand displacement assays (e.g., using 3^3H-labeled ligands) to quantify interactions with serotonin/dopamine receptors .
  • Functional Activity : cAMP or calcium flux assays to measure GPCR modulation .
    • In Silico Methods :
  • Molecular Docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB ID: 1A9U) to predict binding poses and key residues (e.g., indole interactions with hydrophobic pockets) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with hydroxyl or halogen groups) .
  • Biological Testing : Compare IC50_{50} values in receptor assays (see example table):
DerivativeSubstituentIC50_{50} (nM)
Parent4-OCH3_3150
Analog 14-F90
Analog 24-OH220
  • Data Interpretation : Correlate electronic (Hammett σ) or steric parameters with activity trends .

Q. What experimental approaches are suitable for evaluating metabolic stability and toxicity?

  • ADMET Profiling :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS .
  • Cytotoxicity : MTT assays in HEK293 or HepG2 cells (IC50_{50} > 50 µM suggests low toxicity) .
  • In Silico Tools : SwissADME for predicting logP, bioavailability, and blood-brain barrier penetration .

Contradictions and Validation

  • Synthetic Yield Discrepancies : reports 75–84% yields for similar compounds, while suggests 56–78%. These variations may arise from solvent purity or catalyst choice. Validate via controlled replicates .
  • Receptor Specificity : highlights serotonin receptor affinity, while emphasizes histamine H1/H4 dual activity. Cross-validate using orthogonal assays (e.g., β-arrestin recruitment vs. cAMP) .

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